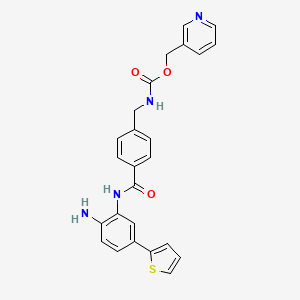
(Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate is a complex organic compound that features a pyridine ring, a thiophene ring, and a benzylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyridin-3-ylmethyl Intermediate: This can be achieved through the alkylation of pyridine with an appropriate alkyl halide.
Synthesis of the 2-amino-5-(thiophen-2-yl)phenylcarbamoyl Intermediate: This involves the nitration of thiophene followed by reduction to form the amino group, and subsequent coupling with a phenylcarbamoyl chloride.
Coupling Reaction: The final step involves the coupling of the pyridin-3-ylmethyl intermediate with the 2-amino-5-(thiophen-2-yl)phenylcarbamoyl intermediate under suitable conditions, such as the presence of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
(Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Due to its structural features, it may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Industry
Could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which (Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
相似化合物的比较
Similar Compounds
- (Pyridin-2-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate
- (Pyridin-4-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate
- (Pyridin-3-yl)methyl 4-(2-amino-5-(furan-2-yl)phenylcarbamoyl)benzylcarbamate
Uniqueness
The unique combination of the pyridine, thiophene, and benzylcarbamate moieties in (Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
属性
分子式 |
C25H22N4O3S |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
pyridin-3-ylmethyl N-[[4-[(2-amino-5-thiophen-2-ylphenyl)carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C25H22N4O3S/c26-21-10-9-20(23-4-2-12-33-23)13-22(21)29-24(30)19-7-5-17(6-8-19)15-28-25(31)32-16-18-3-1-11-27-14-18/h1-14H,15-16,26H2,(H,28,31)(H,29,30) |
InChI 键 |
ASIJNKHQTPQFCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


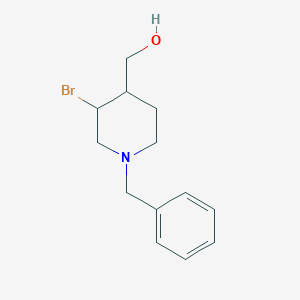
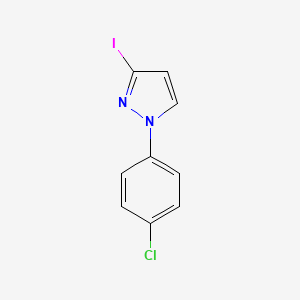

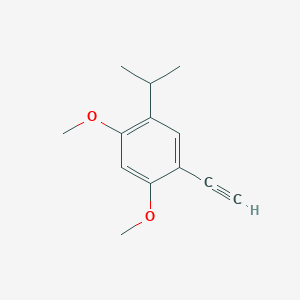
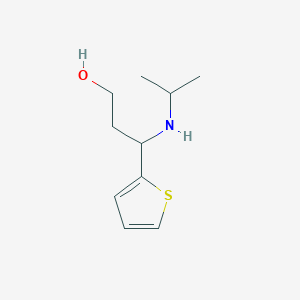
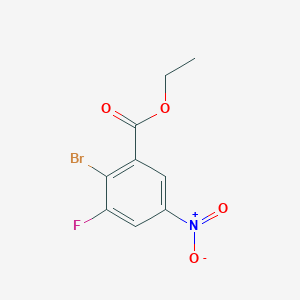
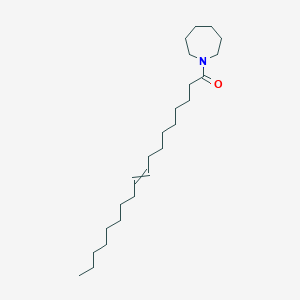


![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13973431.png)
![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
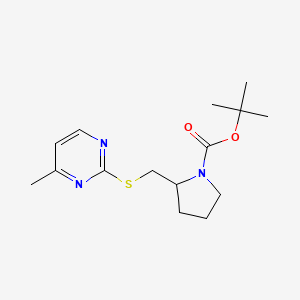
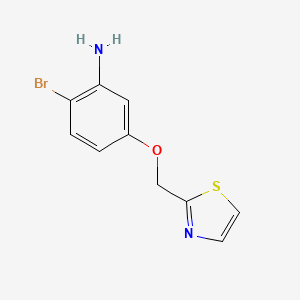
![1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)
